molecular formula C20H23NO4 B2471964 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034260-79-0

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2471964
CAS No.: 2034260-79-0
M. Wt: 341.407
InChI Key: AOWRTYJCVLSZOV-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes both methoxy and phenoxy groups, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Indene Derivative: The initial step involves the synthesis of the 2-methoxy-2,3-dihydro-1H-inden-2-yl derivative. This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Alkylation: The indene derivative is then alkylated with a suitable alkylating agent, such as a halomethyl ether, to introduce the methoxy group.

    Acylation: The alkylated product undergoes acylation with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base, such as triethylamine, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-hydroxyphenoxy)acetamide
  • N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-chlorophenoxy)acetamide

Uniqueness

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of both methoxy and phenoxy groups, which confer distinct chemical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-17-9-5-6-10-18(17)25-13-19(22)21-14-20(24-2)11-15-7-3-4-8-16(15)12-20/h3-10H,11-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWRTYJCVLSZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2(CC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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